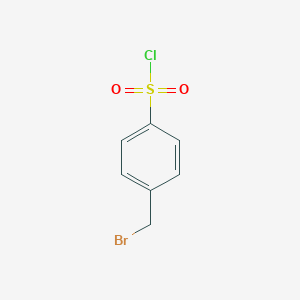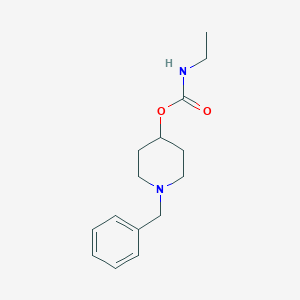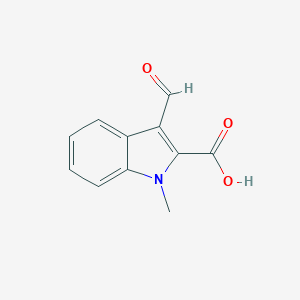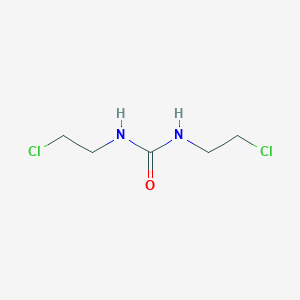
1,3-双(2-氯乙基)脲
概述
描述
1,3-Bis(2-chloroethyl)urea is an organic compound with the molecular formula C5H10Cl2N2O. It is a derivative of urea, where two hydrogen atoms are replaced by 2-chloroethyl groups. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of antitumor agents like carmustine .
科学研究应用
1,3-Bis(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and DNA interactions.
Medicine: Serves as a precursor in the synthesis of antitumor agents like carmustine, which is used in chemotherapy for brain tumors and other cancers.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
1,3-Bis(2-chloroethyl)urea, also known as Carmustine impurity A , is a member of the nitrosoureas, a family of antitumor agents . The primary targets of this compound are cellular macromolecules, including DNA, RNA, and proteins .
Mode of Action
The compound interacts with its targets through two chemical activities: alkylation and carbamoylation . Alkylation occurs either directly via an SN2 reaction or via the formation of the chloroethyl carbonium ion . This interaction leads to changes in the structure and function of the targeted macromolecules.
Biochemical Pathways
The compound’s interaction with cellular macromolecules affects various biochemical pathways. The most significant effect is the formation of DNA interstrand cross-links . These cross-links prevent the DNA from being properly replicated or transcribed, which can lead to cell death .
Pharmacokinetics
It is known that nitrosoureas, the family of compounds to which it belongs, are lipid-soluble and can cross the blood-brain barrier at therapeutically effective concentrations . This property makes them particularly useful in the treatment of brain tumors .
Result of Action
The result of the compound’s action is cytotoxicity, leading to cell death . This is primarily due to the formation of DNA interstrand cross-links, which prevent the DNA from being properly replicated or transcribed .
Action Environment
The action of 1,3-Bis(2-chloroethyl)urea can be influenced by various environmental factors. For instance, its lipid solubility allows it to cross the blood-brain barrier, making it effective against brain tumors . .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chloroethyl)urea can be synthesized through the reaction of urea with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve urea in a suitable solvent such as water or ethanol.
- Add 2-chloroethylamine hydrochloride to the solution.
- Heat the mixture to a temperature range of 50-70°C.
- Maintain the reaction for several hours until the desired product is formed.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(2-chloroethyl)urea may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,3-Bis(2-chloroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1,3-bis(2-aminoethyl)urea or 1,3-bis(2-thioethyl)urea.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1,3-bis(2-aminoethyl)urea.
相似化合物的比较
Similar Compounds
Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): An antitumor agent used in chemotherapy.
Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another nitrosourea compound with similar antitumor properties.
Semustine (1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea): A related compound with antitumor activity.
Uniqueness
1,3-Bis(2-chloroethyl)urea is unique in its structure as a simple urea derivative with two 2-chloroethyl groups. This simplicity allows it to serve as a versatile intermediate in the synthesis of more complex compounds like carmustine. Its ability to undergo various chemical reactions and form covalent bonds with biological molecules makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1,3-bis(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBRZHAGLZNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176672 | |
| Record name | 1,3-Bis(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-72-4 | |
| Record name | 1,3-Bis(2-chloroethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-chloroethyl)urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2-chloroethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(2-CHLOROETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67617YV44S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is BCU formed in the body?
A: Research shows that BCU is primarily formed through the metabolic denitrosation of the anticancer agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). This process has been observed in male Fischer 344 rat liver microsomal preparations. Stable isotope labeling and mass spectral analysis confirmed that BCU originates exclusively from BCNU denitrosation. [] You can find more details in this research article: [] (https://www.semanticscholar.org/paper/8211e63e024d636eed8e25482c15c164bec92d73)
Q2: Does BCNU impact the metabolism of other drugs?
A: Yes, studies have shown that BCNU can inhibit the metabolism of other drugs. For example, it inhibits the rat liver 9000 g supernatant metabolism of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). [] This highlights the potential for drug interactions with BCNU administration.
Q3: How stable is BCNU in the body?
A: BCNU demonstrates limited stability in biological environments. In plasma, its half-life is approximately 20 minutes in vitro and under 15 minutes in vivo. [] This rapid degradation is an important consideration for its administration and potential therapeutic effects. You can learn more about the properties of BCNU in this research: [] (https://www.semanticscholar.org/paper/e9d88712717930a7b502eba4e9619e7ef6de02bb)
Q4: Has BCNU been investigated in combination with other therapies?
A: Yes, researchers have explored combining BCNU with other treatment modalities, specifically hyperthermia, to enhance its efficacy against tumors. Preclinical studies have investigated the effect of moderate local hyperthermia combined with BCNU chemotherapy in rat models of Yoshida sarcoma and induced autochthonous colonic cancers. [, , ] While some studies indicated potential benefits, further research is needed to establish the clinical significance of this combined approach. You can explore the details of these investigations in the following research articles: [] (https://www.semanticscholar.org/paper/88d3a55e524feb5d781df9a0830c628e7079a03c), [] (https://www.semanticscholar.org/paper/859af27f237223ce44934aa1e7d0ef6273a485fc), [] (https://www.semanticscholar.org/paper/c368e32a6f77386dc5f564b54919c1b90b0cebe8).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
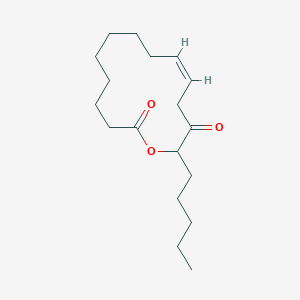
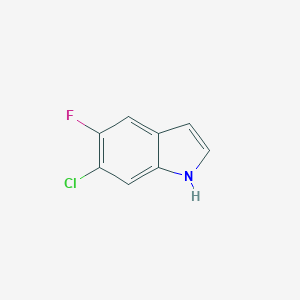
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
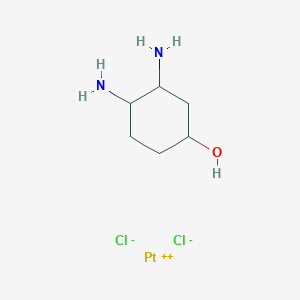
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

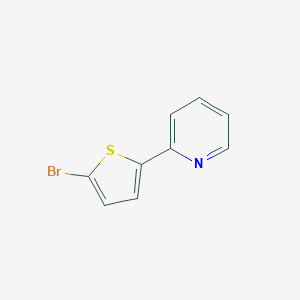
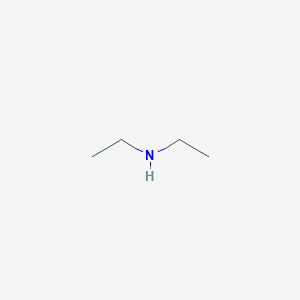
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
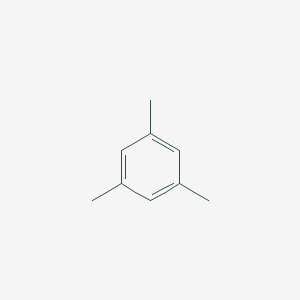
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
